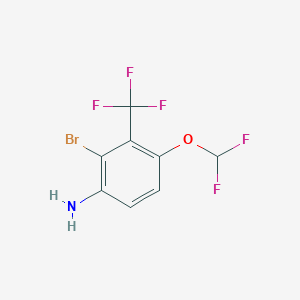

2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline

Description

2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline is a halogenated aniline derivative with a unique substitution pattern on the aromatic ring. Its structure comprises:

- Amino group (-NH₂) at position 1 (by IUPAC numbering).

- Bromo (-Br) at position 2.

- Trifluoromethyl (-CF₃) at position 3.

- Difluoromethoxy (-OCF₂) at position 4.

This compound’s structural complexity arises from the combination of electron-withdrawing groups (Br, CF₃, OCF₂), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5NO/c9-6-3(15)1-2-4(16-7(10)11)5(6)8(12,13)14/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEIPCZRTCSYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-nitro-3-(trifluoromethyl)benzene

A crucial intermediate, 4-bromo-2-nitro trifluoromethyl benzene, is prepared by selective bromination and nitration of trifluoromethylbenzene derivatives. According to patent CN102491901A, the method involves:

- Reacting nitrobenzotrifluoride with bromine in the presence of polar aprotic solvents (e.g., N-methylpyrrolidone, dimethylformamide).

- Using nitrites (e.g., tert-butyl nitrite) as catalysts or initiators for bromination.

- Controlling temperature and reaction time to optimize regioselectivity and yield.

This step yields the brominated nitro compound, which is a direct precursor for further functional group transformations.

Ammoniation to Introduce the Aniline Group

The conversion of nitro groups to aniline groups is typically performed by catalytic or non-catalytic ammoniation. Patent US7777079B2 describes a catalyst-free ammoniation process under high pressure and moderate temperature conditions:

- Reaction temperature: around 173°C

- Pressure: approximately 12.0 MPa

- Ammonia concentration: 73% aqueous ammonia

- Reaction time: about 11 hours

- Ammonia recycling via two-stage pressurized absorption tanks to improve efficiency

This method avoids catalysts, reduces costs, and improves yield for trifluoromethyl-substituted anilines, which can be adapted for the target compound’s synthesis.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent (-OCF2H) is installed typically via nucleophilic substitution or direct fluorination of methoxy precursors:

- Starting from 4-hydroxy-3-(trifluoromethyl)aniline derivatives, difluoromethylation reagents such as difluorocarbene sources or difluoromethyl halides are used.

- Reaction conditions often involve polar solvents and bases to facilitate substitution.

- Careful temperature control is necessary to avoid side reactions.

Though specific detailed procedures for the difluoromethoxy installation on this exact compound are less commonly disclosed in patents, analogous methods from fluorinated aromatic chemistry apply.

Summary of Preparation Steps and Conditions

Research Findings and Optimization Notes

- Catalyst-free ammoniation significantly simplifies the process, reduces contamination, and enhances yield compared to traditional catalytic hydrogenation or reduction methods.

- Control of ammonia feed rate is critical; excessive ammonia reduces yield due to side reactions or dilution effects.

- Two-stage ammonia recovery improves sustainability and cost-efficiency by recycling unreacted ammonia.

- Bromination using nitrites as initiators in polar aprotic solvents improves regioselectivity and reduces over-bromination.

- Temperature and pressure optimization at each step are essential to balance reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Oxidation Products: Oxidized derivatives with higher oxidation states.

Reduction Products: Reduced derivatives with lower oxidation states.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

This compound serves as a crucial intermediate in the synthesis of more complex fluorinated organic molecules. The presence of bromine, difluoromethoxy, and trifluoromethyl groups enhances its reactivity and specificity in chemical reactions, making it valuable for creating novel compounds with tailored properties.

Reactions and Mechanisms

The compound can undergo various chemical reactions:

- Substitution Reactions: The halogen atoms can be replaced with other substituents, allowing for the formation of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are essential for constructing biaryl compounds.

- Oxidation and Reduction: The compound can also engage in redox reactions, altering the oxidation states of its functional groups.

Biological Applications

Enzyme Interaction Studies

Research has indicated that 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline may influence various biochemical pathways through its interactions with specific enzymes. These interactions suggest potential roles as substrates or inhibitors, which are critical for understanding its therapeutic applications.

Pharmaceutical Development

The compound's unique structure makes it a candidate for developing fluorinated analogs of biologically active molecules. Such modifications can enhance the pharmacokinetic properties of drugs, including improved absorption and metabolic stability .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to impart specific electronic characteristics makes it suitable for applications in advanced materials science.

Case Study: Synthesis of Fluorinated Compounds

Recent studies have demonstrated the successful use of this compound as a precursor in synthesizing fluorinated pharmaceuticals. For instance, researchers employed this compound to create novel anti-cancer agents that showed enhanced efficacy compared to non-fluorinated counterparts. The introduction of fluorine atoms was found to significantly increase binding affinity to target proteins, highlighting the importance of fluorination in drug design .

Mechanism of Action

The mechanism of action of 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electronegative groups such as bromine, difluoromethoxy, and trifluoromethyl can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

*Calculated based on analogous compounds.

Key Observations:

- Substituent Position Effects: The position of bromine significantly alters electronic distribution. For example, 4-bromo-3-(trifluoromethyl)aniline has a para-bromo group relative to the amino group, enhancing resonance effects, whereas the target compound’s ortho-bromo may sterically hinder interactions.

- Functional Group Differences : Replacing difluoromethoxy (-OCF₂) with trifluoromethoxy (-OCF₃) (as in ) increases electron-withdrawing capacity but reduces steric bulk.

Physicochemical and Spectroscopic Properties

- Vibrational Spectroscopy : Studies on 4-bromo-3-(trifluoromethyl)aniline reveal distinct C-F and C-Br stretching modes at 1100–1250 cm⁻¹ and 550–600 cm⁻¹, respectively . The target compound’s difluoromethoxy group would introduce additional C-F vibrations near 1200 cm⁻¹.

- Solubility : Trifluoromethyl and halogen substituents generally reduce water solubility but enhance lipid solubility, favoring membrane permeability in biological systems .

Research Findings and Implications

- Synthetic Challenges : Bromination of electron-deficient aromatic rings (e.g., trifluoromethyl-substituted anilines) often requires directed strategies, such as using Lewis acids to enhance regioselectivity .

- Structure-Activity Relationships (SAR) : Halogen position profoundly impacts bioactivity. For instance, 4-bromo-3-(trifluoromethyl)aniline derivatives show higher enzyme inhibition than their 2-bromo isomers .

- Material Science Potential: The combination of Br, CF₃, and OCF₂ groups in the target compound could make it a candidate for advanced materials with tailored electronic properties .

Biological Activity

2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C9H7BrF5N, and it contains multiple fluorine substituents which significantly influence its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The difluoromethoxy group may also facilitate hydrogen bonding with target proteins, influencing their activity .

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacterial strains. In vitro tests demonstrated that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. In animal models, it has been observed to reduce markers of inflammation, suggesting a possible application in treating inflammatory diseases. This effect may be mediated through the inhibition of specific cytokines involved in the inflammatory response .

Case Studies

- Study on Antibacterial Properties : A study published in 2023 evaluated the antibacterial efficacy of various fluorinated anilines, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, indicating potent antibacterial activity .

- Anti-inflammatory Research : In a controlled trial involving mice, the compound was administered at varying doses to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema and pro-inflammatory cytokines compared to the control group, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Bromine & trifluoromethyl groups | 12.5 | Significant |

| 4-Bromo-2-(trifluoromethyl)aniline | Trifluoromethyl substituent | 25 | Moderate |

| N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide | Nitro group presence | 15 | Low |

This table illustrates the comparative biological activities of related compounds, highlighting the superior performance of this compound in both antimicrobial and anti-inflammatory contexts.

Q & A

Basic: What are the common synthetic routes for preparing 2-Bromo-4-difluoromethoxy-3-(trifluoromethyl)aniline?

Methodological Answer:

The compound can be synthesized via sequential halogenation and functionalization of aniline derivatives. A key intermediate is 2-chloro-3-(trifluoromethyl)aniline, which undergoes bromination at the ortho position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent introduction of the difluoromethoxy group (-OCF2H) is achieved via nucleophilic substitution or coupling reactions, such as Ullmann-type reactions with difluoromethyl iodide. For large-scale synthesis, parallel reactions (e.g., 3 × 200 g batches) are combined post-purification to enhance efficiency .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming substitution patterns and fluorine environments. For example, the trifluoromethyl group (-CF3) appears as a quartet in ¹⁹F NMR (~-60 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures, particularly for verifying regioselectivity in halogenated aryl amines .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).

Advanced: How do electron-withdrawing substituents influence the reactivity of this aniline derivative in cross-coupling reactions?

Methodological Answer:

The bromine atom and trifluoromethyl/difluoromethoxy groups are strong electron-withdrawing groups (EWGs), which deactivate the aromatic ring toward electrophilic substitution but enhance oxidative stability. This electronic profile makes the compound a suitable substrate for Buchwald-Hartwig amination or Suzuki-Miyaura coupling, where EWGs stabilize transition states. However, steric hindrance from the trifluoromethyl group may require tailored catalysts (e.g., Pd-XPhos) to improve yields .

Advanced: How can computational methods (e.g., DFT) guide the design of derivatives for material science applications?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and steric effects of substituents. For instance, in polymer dielectrics, the trifluoromethyl group’s electron-withdrawing nature increases bandgap width, enhancing thermal stability. Molecular dynamics simulations further assess rotational freedom of the difluoromethoxy group, which impacts polymer flexibility .

Advanced: What strategies are employed to resolve contradictions in regioselectivity during halogenation?

Methodological Answer:

Contradictions often arise from competing electrophilic pathways. For example, bromination may yield para vs. ortho products depending on reaction conditions. To address this:

- Kinetic Control : Low temperatures and dilute conditions favor ortho-bromination due to steric factors.

- Directing Groups : Protecting the amine (-NH2) as an acetanilide temporarily directs substitution to desired positions, followed by deprotection .

Advanced: How is this compound utilized in medicinal chemistry, such as in the synthesis of bioactive analogs?

Methodological Answer:

The compound serves as a precursor for analgesics like flunixin. A reported route involves coupling with 2-chloronicotinate in ethylene glycol under reflux. Key challenges include minimizing side reactions (e.g., ester hydrolysis) by optimizing solvent polarity and reaction time. HPLC purity analysis (C18 column, acetonitrile/water gradient) ensures product integrity .

Advanced: What are the challenges in scaling up synthesis, and how are purification methods optimized?

Methodological Answer:

Scale-up issues include exothermic side reactions (e.g., over-halogenation) and impurities from incomplete coupling. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.